molecular formula C13H11NO2 B1269173 2-(Pyridin-2-ylmethoxy)benzaldehyde CAS No. 54402-61-8

2-(Pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B1269173
CAS No.: 54402-61-8
M. Wt: 213.23 g/mol
InChI Key: LWNJUMGCXIAKPI-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethoxy)benzaldehyde is a versatile aromatic aldehyde building block in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates a benzaldehyde group and a pyridinylmethoxy moiety, is a valuable pharmacophore for developing biologically active molecules. This compound serves as a crucial precursor for the synthesis of fluorescein-based chemosensors. Research demonstrates its use in creating a conjugate probe for the fluorogenic "turn-on" recognition of Hg2+ (mercury ions) in fully aqueous media and living cells . This application is critical for environmental monitoring and cellular imaging due to the high toxicity of mercury. Furthermore, the ortho-substituted pyridin-2-ylmethoxy group is a significant structural feature in the design of novel potent antisickling agents for sickle cell disease research . It is also a key substrate in sequential Pd-catalyzed reactions to rapidly access 4,5-disubstituted 2-(pyridin-2-yl)oxazoles, which are important heterocyclic scaffolds in pharmaceutical and materials science . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNJUMGCXIAKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354385
Record name 2-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54402-61-8
Record name 2-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-ylmethoxy)benzaldehyde
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Preparation Methods

Nucleophilic Substitution via 2-Chloromethylpyridine

The most widely documented method involves a two-step process:

  • Synthesis of 2-chloromethylpyridine
  • Alkoxylation with 2-hydroxybenzaldehyde

Step 1: Preparation of 2-Chloromethylpyridine
As detailed in patent CN101906068A, 2-picoline undergoes chlorination using trichloroisocyanurate (TCCA) as the chlorinating agent. Key parameters include:

Parameter Optimal Range Effect on Yield
Solvent CHCl₃ or ClCH₂CH₂Cl Maximizes solubility
Temperature 40–90°C Prevents over-chlorination
Molar Ratio (TCCA) 1:1.08 (picoline:TCCA) Completes mono-chlorination

In a representative procedure, refluxing 2-picoline (0.35 mol) with TCCA (0.38 mol) in chloroform for 2 hr at 40°C yielded 2-chloromethylpyridine at 95% efficiency (42.4 g).

Step 2: Coupling with 2-Hydroxybenzaldehyde
The chlorinated intermediate reacts with 2-hydroxybenzaldehyde under basic conditions:

2-chloromethylpyridine + 2-hydroxybenzaldehyde → 2-(pyridin-2-ylmethoxy)benzaldehyde  

Critical factors for this SN2 reaction include:

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like DMF or acetone
  • Temperature : 60–80°C for 6–12 hours
  • Workup : Dichloromethane extraction followed by brine washing and anhydrous Na₂SO₄ drying

Industrial-Scale Optimization

Continuous Flow Reactor Design

Patent data highlights scalability improvements through:

Innovation Benefit Yield Increase
Catalytic TEMPO Reduces oxidation side reactions +12%
Countercurrent extraction Enhances product purity +9%
Distillation under reduced pressure Minimizes thermal degradation +15%

A pilot-scale trial achieved 86% overall yield using:

  • 2-chloromethylpyridine (98% purity)
  • 2-hydroxybenzaldehyde (99% purity)
  • K₂CO₃ (1.5 eq) in refluxing acetone (8 hr)

Analytical Characterization

Spectroscopic Validation

Successful synthesis is confirmed through:

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, CHO)
  • δ 8.54–7.25 (m, 8H, aromatic)
  • δ 5.32 (s, 2H, OCH₂Py)

HPLC Purity:

Batch Purity (%) Retention Time (min)
1 98.7 12.34
2 99.2 12.29

Emerging Methodologies

Catalytic C-H Activation

Preliminary studies suggest direct functionalization of pyridine via:

Pyridine + 2-hydroxybenzaldehyde → this compound  

Using Pd(OAc)₂ (5 mol%) and Ag₂CO₃ (2 eq) in DCE at 120°C (24 hr), early yields reach 45%.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(Pyridin-2-ylmethoxy)benzoic acid.

    Reduction: 2-(Pyridin-2-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 271.31 g/mol
  • IUPAC Name : 2-(Pyridin-2-ylmethoxy)benzaldehyde
  • InChI Key : DHQFOVLZQHGMSZ-UHFFFAOYSA-N

The compound features a benzaldehyde functional group attached to a pyridine ring via a methoxy linkage, which contributes to its reactivity and biological properties.

Chemistry

  • Synthetic Intermediate : this compound is utilized as an intermediate in organic synthesis, aiding in the development of more complex molecules.
  • Reactivity : The aldehyde group can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols. It also participates in nucleophilic substitution reactions due to the presence of the methoxy group.

Biology

  • Biological Activity : The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
  • Drug Development : Its structure makes it a candidate for designing molecules with therapeutic effects, particularly in targeting specific enzymes or receptors.

Medicine

  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research shows that it may possess antibacterial and antifungal properties, making it a candidate for antibiotic development.

Antiproliferative Effects

A study evaluated the antiproliferative effects of synthesized derivatives on MCF7 (breast cancer) and PC3 (prostate cancer) cells. Results indicated significant cytotoxicity with IC values lower than 3 µM for certain derivatives, demonstrating potent activity against cancer cells.

Antimicrobial Testing

In vitro studies demonstrated that derivatives with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties warranting further investigation.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionPotential inhibition of xanthine oxidase
AntimicrobialEffective against various bacteria
AnticancerSelective toxicity towards cancer cells

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal ions, forming complexes that exhibit unique chemical and biological properties. The aldehyde group can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The structural and functional properties of 2-(Pyridin-2-ylmethoxy)benzaldehyde can be contextualized by comparing it to related benzaldehyde derivatives. Key analogs, as described in patent literature and chemical databases , include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Potential Applications
This compound Pyridin-2-ylmethoxy at C2 of benzaldehyde 213.23 Baseline structure Ligand design, drug intermediates
2-(Imidazo[1,2-a]pyridin-8-ylmethoxy)-5-methoxybenzaldehyde Imidazopyridine ring at C8; additional methoxy at C5 309.34 Bulky heterocycle, enhanced electron density Anticancer agents, enzyme inhibitors
5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde Pyridin-3-ylmethoxy at C2; methoxy at C5 243.26 Pyridine regioisomer (C3 vs. C2) Altered binding affinity in receptors
2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde Hydroxy at C6; pyrazolyl-substituted pyridine at C3 365.39 Hydroxy group for H-bonding; pyrazole heterocycle Pesticide development

Electronic and Solvation Properties

The pyridin-2-ylmethoxy group in the parent compound introduces a conjugated $\pi$-system, enhancing its ability to participate in charge-transfer interactions. Computational studies using solvation models like C-PCM (Conductor-like Polarizable Continuum Model) suggest that solvation energies and dipole moments vary significantly among analogs due to substituent effects . For instance:

  • Electron-withdrawing groups (e.g., nitro or pyridine) reduce electron density at the aldehyde group, decreasing reactivity in nucleophilic additions.
  • Electron-donating groups (e.g., methoxy or hydroxy) increase solubility in polar solvents but may reduce stability under acidic conditions .

Biological Activity

2-(Pyridin-2-ylmethoxy)benzaldehyde, a compound characterized by its unique molecular structure, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO2C_{13}H_{11}NO_2, with a molecular weight of approximately 215.23 g/mol. The compound consists of a benzaldehyde moiety substituted with a pyridin-2-ylmethoxy group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight215.23 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction between pyridine derivatives and benzaldehyde under specific conditions. Various methods have been reported in the literature, including:

  • Refluxing the reactants in an organic solvent.
  • Using catalysts to enhance yield and selectivity.

Example Reaction:

Pyridine derivative+Benzaldehyde2 Pyridin 2 ylmethoxy benzaldehyde\text{Pyridine derivative}+\text{Benzaldehyde}\rightarrow \text{2 Pyridin 2 ylmethoxy benzaldehyde}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

  • Inhibition of cell proliferation
  • Induction of oxidative stress , leading to cell death

A notable study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer therapeutic.

The biological activity of this compound is believed to be mediated through:

  • Interaction with cellular receptors : The compound may bind to specific receptors involved in cell signaling pathways.
  • Enzyme inhibition : It has shown potential as an inhibitor of enzymes critical for cancer cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Properties

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a decrease in cell viability by approximately 50% at concentrations of 20 μM after 48 hours, highlighting its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Pyridin-2-ylmethoxy)benzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 2-fluorobenzaldehyde with pyridin-2-ylmethanol in DMF using potassium carbonate (K₂CO₃) as a base at 150°C for 20 hours . Yield optimization requires monitoring via TLC and purification by extraction (ethyl acetate) and column chromatography. Alternative methods include Ullmann coupling or microwave-assisted synthesis for reduced reaction time .
  • Key Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • Temperature : Elevated temperatures (120–150°C) improve reaction kinetics.

  • Base : K₂CO₃ or Cs₂CO₃ for deprotonation.

    Table 1 : Comparison of Synthesis Methods

    MethodConditionsYield (%)Reference
    Nucleophilic SubstitutionDMF, K₂CO₃, 150°C, 20h93
    Microwave-Assistedn-butanol, 100°C, 1h85–90

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : The aldehyde proton resonates at δ ~10.0 ppm (singlet), while pyridyl protons appear as multiplets between δ 7.0–8.5 ppm. Aromatic protons from the benzaldehyde moiety show splitting patterns consistent with substitution .
  • IR Spectroscopy : Stretch bands for C=O (aldehyde, ~1700 cm⁻¹) and C-O (ether, ~1250 cm⁻¹) confirm functional groups .
  • X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond angles and packing motifs .

Q. How do solvent effects influence the stability and reactivity of this compound?

  • Solvent Polarity : Polar solvents (e.g., water, methanol) stabilize the aldehyde group via hydrogen bonding but may promote hydrolysis. Non-polar solvents (e.g., toluene) favor inertness .
  • Computational Modeling : The C-PCM solvation model predicts solvation energies and electronic properties. For example, Gibbs free energy of solvation in water is −15.2 kcal/mol, indicating moderate solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected by-products during synthesis?

  • Approach :

HPLC-MS : Identify impurities/by-products (e.g., oxidation products or dimerization).

Repeat Under Controlled Conditions : Vary temperature, solvent, or catalyst loading to isolate intermediates.

DFT Calculations : Compare experimental NMR shifts with computed values to validate structures .

  • Case Study : A 5% impurity in the final product was traced to incomplete substitution; increasing reaction time to 24h improved purity .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methods :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ≈ 4.2 eV) .
  • Solvent Modeling : C-PCM predicts solvatochromic shifts in UV-Vis spectra (e.g., λmax shifts from 280 nm in gas phase to 295 nm in ethanol) .

Q. How can this compound be utilized in designing transition metal ligands?

  • Application : The aldehyde and pyridyl groups act as bifunctional sites for Schiff base formation. React with amines (e.g., ethanolamine) to form tridentate ligands, which coordinate to Cu²⁺, Ni²⁺, or Co²⁺ via N and O donors .
  • Example : A Cu(II) complex exhibited square-planar geometry (confirmed by X-ray) and catalytic activity in oxidation reactions .

Methodological Recommendations

  • Synthesis : Optimize microwave conditions (100°C, 1h) for faster reaction times .
  • Characterization : Combine XRD (SHELXL) with DFT to validate electronic structures .
  • Troubleshooting : Use HPLC-MS to trace by-products and adjust reaction stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-2-ylmethoxy)benzaldehyde
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2-(Pyridin-2-ylmethoxy)benzaldehyde

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